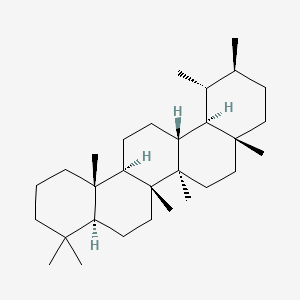

![molecular formula C29H41N2O12PS B1252338 ({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid](/img/structure/B1252338.png)

({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

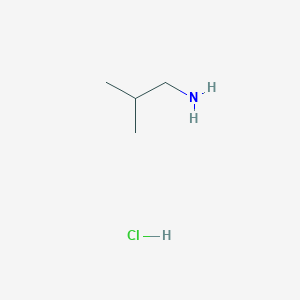

GS-8373 is a furofuran that consists of hydroxymethylphosphonic acid where the alcoholic OH group is carrying a ({4-[(2S,3R)-2-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl](2-methylpropyl)amino}butyl]phenyl group. It is a furofuran, a carbamate ester and a sulfonamide. It derives from a phosphonic acid.

Applications De Recherche Scientifique

Complexones and Biologically Active Substances

Hydroxyalkylphosphonic acids and their derivatives, including the specific compound , are recognized for their role as effective complexones and biologically active substances. These compounds, especially those containing pyridine and phosphonic/phosphinic acid derivatives, are of significant interest due to their utility in medicine (Prishchenko, Livantsov, Novikova, Livantsova, & Milyaeva, 2008).

Stereo Selective Synthesis and Spectral Characterization

The stereo selective synthesis of certain analogs of this compound, including the synthesis of related chiral alcohols, demonstrates their significance in scientific research. This process involves multiple synthetic steps, highlighting the compound's potential in the field of chemistry and pharmacology (Bommena, Rao Inti, Vysyaraju, Krishna, & Bethanabatla, 2015).

HIV-1 Protease Inhibition

Compounds with structural similarities to the one have been shown to inhibit the replication of the HIV virus by targeting the HIV-1 protease enzyme. This unique action against multidrug-resistant HIV strains marks these compounds as significant in HIV research and treatment (Darwish, Al-majed, Alsaif, Bakheit, Herqash, & Alzaid, 2021).

Potential in Cancer Biomarker Studies

Certain derivatives of the compound have been synthesized for evaluation as potential positron emission tomography (PET) cancer biomarkers. This indicates the compound's relevance in cancer research, particularly in exploring new diagnostic techniques (Zheng, Fei, Liu, Wang, Stone, Martinez, Gay, Baity, Miller, Sledge, & Hutchins, 2004).

Application in Adhesive Polymer Synthesis

Hydrolytically stable phosphonic acid monomers, related to the compound , have been synthesized and characterized for their potential use in adhesive polymers. This research area explores the structural and chemical properties of these monomers, contributing to advancements in materials science (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).

Brain Penetration Studies in HIV-1 Protease Inhibitors

Research on fluorine-containing HIV-1 protease inhibitors, which share structural similarities with the compound, has been conducted to improve brain penetration. These studies are vital in enhancing the effectiveness of HIV treatments, particularly in overcoming the blood-brain barrier (Ghosh et al., 2015).

Development of Selective Receptor Antagonists

Compounds structurally related to the one have been optimized for their role as selective receptor antagonists, showcasing their potential in the development of targeted therapies in various medical conditions (Naganawa et al., 2006).

Propriétés

Formule moléculaire |

C29H41N2O12PS |

|---|---|

Poids moléculaire |

672.7 g/mol |

Nom IUPAC |

[4-[(2S,3R)-2-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]phenoxy]methylphosphonic acid |

InChI |

InChI=1S/C29H41N2O12PS/c1-19(2)15-31(45(37,38)23-10-8-21(39-3)9-11-23)16-26(32)25(14-20-4-6-22(7-5-20)42-18-44(34,35)36)30-29(33)43-27-17-41-28-24(27)12-13-40-28/h4-11,19,24-28,32H,12-18H2,1-3H3,(H,30,33)(H2,34,35,36)/t24-,25-,26+,27-,28+/m0/s1 |

Clé InChI |

VGMTVMSJTCIQMF-AJIIGFCHSA-N |

SMILES isomérique |

CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)OCP(=O)(O)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)OC |

SMILES canonique |

CC(C)CN(CC(C(CC1=CC=C(C=C1)OCP(=O)(O)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

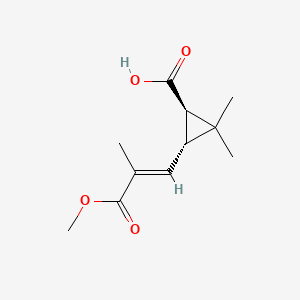

![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

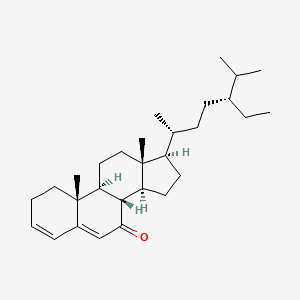

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)

![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)

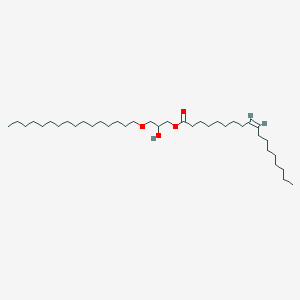

![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)